molecular formula C15H21BN2O3 B599071 N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide CAS No. 1201644-52-1

N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Cat. No.: B599071
CAS No.: 1201644-52-1
M. Wt: 288.154
InChI Key: MJGNAJWFUMNJLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, a related compound, “2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, was obtained by a five-step substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The crystal structure can be determined by X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, pinacol boronic acid, which is part of the structure of the compound, plays an irreplaceable role in organic synthesis, especially in the intermediates often used in boronic acid compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can be computed .

Scientific Research Applications

Synthesis Techniques

A pivotal method in synthesizing compounds related to N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide involves the palladium-catalyzed borylation of aryl bromides, utilizing 2,2'-bis(1,3,2-benzodioxaborole) and pinacol. This technique is especially effective for aryl bromides with sulfonyl groups, offering a route to generate diverse (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes (Takagi & Yamakawa, 2013).

Crystal Structure and DFT Studies

The crystal structure and molecular properties of related compounds have been characterized using various spectroscopic methods and X-ray diffraction, with density functional theory (DFT) calculations confirming the molecular structures. These studies provide insight into the conformational and physicochemical properties of these compounds, laying the groundwork for further applications (Liao et al., 2022).

Chemical Modifications and Applications

Prochelator Development

Research into aroylhydrazone prochelators incorporating the (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) motif has shown promise in conditionally targeting iron sequestration in cells under oxidative stress. Modifications to the BSIH prochelator improved its hydrolytic stability and efficiency in releasing the active chelator, which is crucial for protecting cells against oxidative damage (Wang & Franz, 2018).

Phosphonium Salts Synthesis

The preparation of boronated phosphonium salts demonstrates the versatility of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) compounds. These salts, synthesized via reactions with triphenylphosphine, have shown potential for in vitro cytotoxicity studies and cellular boron uptake, indicating their potential use in medical applications such as boron neutron capture therapy (Morrison et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Properties

IUPAC Name

N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-10(8-17-9-11)13(19)18-12-5-6-12/h7-9,12H,5-6H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGNAJWFUMNJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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